Tert-butyl-tris(trimethylsilyl)silane
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Overview
Description
Tert-butyl-tris(trimethylsilyl)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to three trimethylsilyl groups and one tert-butyl group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl-tris(trimethylsilyl)silane can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with tris(trimethylsilyl)silane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain the required reaction conditions. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-tris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: It participates in hydrosilylation reactions with alkenes, alkynes, and carbonyl compounds.
Substitution: It can undergo substitution reactions where the tert-butyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Catalysts: Such as rhodium or platinum complexes for hydrosilylation reactions.
Solvents: Inert solvents like toluene or hexane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major products are typically the reduced forms of the starting materials, such as alkanes or alcohols.
Scientific Research Applications
Tert-butyl-tris(trimethylsilyl)silane has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to investigate its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl-tris(trimethylsilyl)silane exerts its effects involves the generation of silyl radicals. These radicals are highly reactive and can initiate a variety of chemical transformations. The silyl radicals can add to double bonds, abstract hydrogen atoms, or participate in electron transfer processes, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the tert-butyl group.
Triethylsilane: Contains ethyl groups instead of trimethylsilyl groups. It is used in similar applications but has different reactivity and selectivity.
Triphenylsilane: Contains phenyl groups and is used in hydrosilylation and reduction reactions with different selectivity compared to tert-butyl-tris(trimethylsilyl)silane.
Uniqueness
This compound is unique due to the presence of both tert-butyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a versatile reagent in various chemical transformations.
Properties
CAS No. |
104475-59-4 |
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Molecular Formula |
C13H36Si4 |
Molecular Weight |
304.76 g/mol |
IUPAC Name |
tert-butyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C13H36Si4/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3 |
InChI Key |
NYVYUDNXHVPGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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